1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
Description
The compound 1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea derivative featuring a pyridazine core substituted with a methyl group at the 6-position and an aminoethyl linker. The 3-(trifluoromethyl)phenyl group attached to the urea moiety enhances lipophilicity and metabolic stability, common strategies in drug design .
Properties
IUPAC Name |
1-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c1-10-5-6-13(23-22-10)19-7-8-20-14(24)21-12-4-2-3-11(9-12)15(16,17)18/h2-6,9H,7-8H2,1H3,(H,19,23)(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKFHRDZQHZOKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes
Biological Activity
1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, antioxidant, and antitumor properties, supported by relevant data and findings from various studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyridazinyl moiety, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds. For instance, derivatives containing the pyridazinyl structure have demonstrated notable antibacterial effects against various strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, indicating significant potency compared to standard antibiotics like ceftriaxone .
Table 1: Antimicrobial Activity of Pyridazinyl Derivatives
| Compound | Target Organism | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Compound A | E. coli ATCC 25922 | 625 | 29 |
| Compound B | S. aureus | 50 | 24 |
| Compound C | P. aeruginosa | 40 | 30 |
Antioxidant Activity
The antioxidant capacity of similar compounds has been evaluated using the DPPH assay. Compounds derived from pyridazine structures showed a high antioxidant capacity, with some achieving approximately 43% inhibition at certain concentrations . This suggests potential applications in reducing oxidative stress.
Table 2: Antioxidant Activity Results
| Compound | % DPPH Inhibition |
|---|---|
| Compound D | 43% |
| Compound E | 25% |
| Compound F | 15% |
Antitumor Activity
The compound's structural features may also confer antitumor properties. Research into related urea derivatives has indicated that they can act as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression. The inhibition of IDO1 can enhance immune response against tumors, making these compounds valuable in cancer therapy .
Table 3: IDO1 Inhibition Potency of Urea Derivatives
| Compound | IDO1 Inhibition (%) |
|---|---|
| Compound G | 70% |
| Compound H | 85% |
| Compound I | 90% |
Case Studies
In a recent study focusing on the synthesis and evaluation of pyridazine derivatives, one specific derivative exhibited significant anti-biofilm activity against E. coli, with a minimum biofilm inhibitory concentration (MBIC) value recorded at 625 µg/mL . This demonstrates the potential of these compounds in addressing biofilm-related infections.
Scientific Research Applications
Anticancer Applications
Research indicates that 1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea exhibits significant anticancer activity. Several studies have explored its effects on various cancer cell lines:
Study 1: Cytotoxicity Against Breast Cancer Cells
In vitro studies have shown that derivatives of this compound exhibit potent cytotoxic effects against MCF-7 breast cancer cells. The half-maximal inhibitory concentration (IC50) values range from 0.19 to 5.13 µM, indicating strong potential for further development as an anticancer agent .
Study 2: Mechanisms of Action
The compound appears to modulate key signaling pathways involved in cell proliferation and apoptosis. It is believed to interact with specific receptors or enzymes, leading to alterations in gene expression that promote cancer cell death .
Antimicrobial Applications
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial efficacy:
Study 1: Activity Against Methicillin-Resistant Staphylococcus Aureus (MRSA)
Preliminary studies suggest that the compound possesses bactericidal activity against MRSA, with minimum inhibitory concentration (MIC) values reported between 15.625 to 125 µM for related compounds . This suggests potential applications in treating antibiotic-resistant infections.
Study 2: Disruption of Biofilms
Research has also indicated that certain derivatives can disrupt biofilms formed by bacteria, which is crucial in preventing persistent infections. These derivatives showed effectiveness at concentrations lower than traditional antibiotics like ciprofloxacin .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related urea derivatives:
Key Observations:
Core Heterocycle: Pyridazine (target compound) vs. pyrimidine (compound 83) vs. pyridine (5e, M64, Sorafenib): Pyridazine’s electron-deficient nature may enhance binding to kinase ATP pockets compared to pyridine or pyrimidine cores .
Substituent Effects: The 3-(trifluoromethyl)phenyl group is conserved across most compounds, contributing to hydrophobic interactions and resistance to oxidative metabolism . Chlorine (8k, 5e, Sorafenib) or morpholino (M64) groups modulate electronic properties and solubility. The target compound’s aminoethyl linker may improve water solubility compared to non-polar substituents .
Biological Activity: Compound 83 (pyrimidine) showed moderate activity against MCF-7 cells (IC₅₀ ~10 µM), while Sorafenib (pyridine) is clinically effective due to multi-kinase inhibition . M64’s morpholino group enhances FAK activation, suggesting substituent positioning critically influences target selectivity .
Computational and Mechanistic Insights
- Docking Studies : AutoDock Vina () could predict the target compound’s binding to kinases, leveraging the pyridazine core’s planar geometry for π-π stacking .
- Anion Binding : Tetrazine-containing ureas () demonstrate urea’s versatility in anion recognition, though this is less relevant for anticancer activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, and how can reaction conditions be optimized?
- Methodology :
- Synthesis typically involves sequential coupling of pyridazine and urea precursors. For example, a two-step approach:
Amine activation : React 6-methylpyridazin-3-amine with a bromoethyl intermediate (e.g., 2-bromoethylisocyanate) under anhydrous conditions in dichloromethane (DCM) with triethylamine as a base .
Urea formation : Couple the intermediate with 3-(trifluoromethyl)phenyl isocyanate in DCM at 0–5°C to minimize side reactions.
- Optimization : Control temperature (0–25°C), solvent polarity, and stoichiometry (1:1.05 molar ratio of amine to isocyanate) to improve yields (>60%). Purification via flash chromatography (gradient: petroleum ether/ethyl acetate 90:10 to 60:40) ensures >95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm connectivity via ¹H NMR (e.g., urea NH protons at δ 8.2–8.5 ppm) and ¹³C NMR (trifluoromethyl carbon at δ 120–125 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 395.12) .
- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect byproducts .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- In vitro cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC₅₀ determination) .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) via fluorescence-based assays to identify binding affinity (Kd values) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Comparative assays : Replicate studies across multiple cell lines (e.g., primary vs. metastatic cancer cells) under standardized conditions (e.g., 48-h exposure, 10% FBS media) .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with chloro) to isolate activity contributors (see Table 1 ) .
- Target validation : Use siRNA knockdowns or CRISPR-Cas9 to confirm target specificity in observed pathways .
Q. What computational strategies are effective for predicting binding modes and optimizing this compound’s selectivity?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., hydrogen bonding with pyridazine N-atoms) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity data to design selective analogs .
Q. How should researchers approach structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodology :
- Systematic substitution : Modify the pyridazine (e.g., 6-methyl → 6-fluoro) and phenyl (e.g., trifluoromethyl → methoxy) moieties.
- Bioisosteric replacement : Replace urea with thiourea or amide groups to assess impact on solubility and potency .
- Pharmacokinetic profiling : Measure logP (e.g., shake-flask method) and metabolic stability (e.g., liver microsome assays) to prioritize leads .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
